molecular formula C15H13ClF2N4O B4347454 2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(2,5-difluorophenyl)-1,3,4-oxadiazole

2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(2,5-difluorophenyl)-1,3,4-oxadiazole

Cat. No.: B4347454
M. Wt: 338.74 g/mol
InChI Key: IUMFZKJARYOTOG-UHFFFAOYSA-N
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Description

2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(2,5-difluorophenyl)-1,3,4-oxadiazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a difluorophenyl group, and an oxadiazole moiety

Properties

IUPAC Name

2-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-5-(2,5-difluorophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF2N4O/c1-8-14(16)9(2)22(21-8)6-5-13-19-20-15(23-13)11-7-10(17)3-4-12(11)18/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMFZKJARYOTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC2=NN=C(O2)C3=C(C=CC(=C3)F)F)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring. Subsequent chlorination and methylation steps introduce the chloro and methyl groups, respectively. The oxadiazole ring is then formed through cyclization reactions involving the appropriate precursors.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use as a lead compound in drug discovery, particularly for its potential therapeutic effects in treating various diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

When compared to similar compounds, 2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(2,5-difluorophenyl)-1,3,4-oxadiazole stands out due to its unique structural features and potential applications. Similar compounds may include other pyrazole derivatives, oxadiazoles, or fluorinated phenyl compounds. the specific combination of functional groups in this compound provides distinct advantages in terms of reactivity and biological activity.

Comparison with Similar Compounds

  • 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

  • 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethylamine

  • 5-(2,5-difluorophenyl)-1,3,4-oxadiazole derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(2,5-difluorophenyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(2,5-difluorophenyl)-1,3,4-oxadiazole

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